H-Arg-Glu-Asp-Val-OH is a pentapeptide composed of five amino acids: arginine, glutamic acid, aspartic acid, and valine. This compound plays significant roles in various biological processes and is of interest in research related to pharmacology, biochemistry, and molecular biology.
The amino acids that constitute H-Arg-Glu-Asp-Val-OH are naturally occurring and can be sourced from dietary proteins. Arginine is synthesized in the human body from citrulline and is vital for the production of nitric oxide, which is important for cardiovascular health. Glutamic acid and aspartic acid are non-essential amino acids that can be synthesized by the body and are involved in neurotransmission. Valine is an essential amino acid that must be obtained through diet.
This compound falls under the classification of peptides, specifically as a bioactive peptide due to its potential physiological effects. Peptides are short chains of amino acids linked by peptide bonds, and they can exhibit various biological activities depending on their sequence and structure.
H-Arg-Glu-Asp-Val-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds while preventing unwanted side reactions.
H-Arg-Glu-Asp-Val-OH can participate in various chemical reactions typical for peptides:
These reactions require specific conditions such as pH control and temperature regulation to optimize yields and minimize degradation.
The mechanism of action of H-Arg-Glu-Asp-Val-OH involves its interaction with various receptors in biological systems:
Studies have demonstrated that peptides like H-Arg-Glu-Asp-Val-OH can modulate physiological responses through receptor-mediated mechanisms, affecting processes such as inflammation and cellular proliferation.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to assess purity and confirm the identity of synthesized peptides like H-Arg-Glu-Asp-Val-OH.
H-Arg-Glu-Asp-Val-OH (REDV) is a tetrapeptide sequence derived from the CS5 domain of human plasma fibronectin. It serves as a critical ligand for enhancing the biocompatibility and long-term patency of acellular vascular grafts. Synthetic polymer grafts (e.g., ePTFE or PLLA) exhibit high thrombogenicity due to their inert surfaces. Functionalization with REDV via covalent immobilization techniques—such as tyrosine oxidation using CuCl₂/H₂O₂ or polydopamine-assisted conjugation—creates bioactive interfaces that mimic endothelial microenvironments [3] [9]. For example, ePTFE grafts modified with REDV using a Tyr-Lys-Tyr-Lys-Tyr-Lys (YK₃) anchor demonstrate stable peptide coating even after extensive washing with SDS or NaCl solutions, maintaining bioactivity under physiological shear stress [3]. This approach significantly improves graft patency by reducing acute thrombosis and promoting host cell integration, addressing the 50% failure rate of small-diameter vascular grafts (SDVGs) within 10 years [6].
The efficacy of REDV in attenuating thrombotic events depends on its surface density. At optimal densities (≥10 pmol/cm²), REDV-coated surfaces reduce platelet adhesion by >70% compared to unmodified controls, as quantified by lactate dehydrogenase assays [3]. This occurs through:
Table 1: Impact of REDV Density on Platelet Adhesion
Peptide Density (pmol/cm²) | Platelet Adhesion (% Reduction) | Fibrin Clot Deposition |
---|---|---|
0 | Baseline | Heavy, uniform deposition |
5 | 35% | Moderate deposition |
10 | 72% | Minimal deposition |
15 | 78% | Negligible deposition |
REDV specifically binds integrin α4β1 (VLA-4), which is overexpressed on endothelial colony-forming cells (ECFCs) and endothelial progenitor cells (EPCs), but absent on platelets or smooth muscle cells [4] [9]. This selectivity enables:
Table 2: Endothelialization Metrics of REDV-Functionalized Grafts
Functionalization | ECFC Capture Efficiency (cells/mm²) | Time to Confluent Monolayer | eNOS Expression |
---|---|---|---|
Unmodified ePTFE | 15 ± 3 | Not achieved | Undetectable |
REDV alone | 210 ± 25 | 28 days | + |
REDV + VEGF | 450 ± 40 | 14 days | +++ |
REDV + VEGF + Heparin | 520 ± 50 | 10 days | ++++ |
While RGD (Arg-Gly-Asp) remains widely used in vascular graft functionalization, REDV exhibits superior specificity for endothelial regeneration:
Table 3: REDV vs. RGD in Vascular Graft Applications
Parameter | REDV | RGD |
---|---|---|
Primary Integrin Target | α4β1 (VLA-4) | αvβ3, α5β1, αIIbβ3 |
Platelet Adhesion | Minimal (≤20% coverage) | Extensive (≥80% coverage) |
ECFC Specificity | High (α4β1+ cells only) | Low (binds all αvβ3+ cells) |
Neointima Thickness | 50 ± 10 μm at 30 days | 220 ± 30 μm at 30 days |
Graft Patency (60 days) | 95% | 45% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0